molecular formula C13H11F2NO2 B2895042 2,6-difluoro-N-(2-(furan-3-yl)ethyl)benzamide CAS No. 1428367-20-7

2,6-difluoro-N-(2-(furan-3-yl)ethyl)benzamide

Cat. No. B2895042
CAS RN: 1428367-20-7
M. Wt: 251.233
InChI Key: IDMJTJBMPXLOOT-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(2-(furan-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common component in many pharmaceutical drugs . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Scientific Research Applications

Structure and Reactivity

Research in the field of structure and reactivity has led to discoveries regarding the unusual behavior of furan in Diels-Alder reactions, particularly when difluorinated alkenoates are involved. The presence of fluorine atoms has been shown to significantly influence the reactivity and outcomes of these reactions, making them more favorable under specific conditions, such as the presence of a tin(IV) catalyst and polar solvents. This behavior underscores the potential of fluorinated furan derivatives in synthetic chemistry (Griffith et al., 2006).

Modification for Enhanced Properties

Further studies have focused on the modification of molecular structures to regulate properties like excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). These modifications, achieved by extending the furan heterocycle and introducing specific groups, have been found to modulate the excited-state dynamic behaviors, offering insights into the development of new fluorescent probes and organic radiation scintillators (Han et al., 2018).

Synthesis of Furan Derivatives

The synthesis of furan derivatives has been a significant area of research, with methodologies developed for the efficient synthesis of multifunctionalized benzofuran-4(5H)-ones. These synthetic strategies often employ microwave irradiation, showcasing the potential for creating polyfunctionalized compounds that could serve as intermediates in the development of new materials or pharmaceuticals (Ma et al., 2014).

Advanced Fluorination Techniques

Innovations in fluorination techniques have also been explored, with research detailing the synthesis of difluorinated compounds via rhodium(III)-catalyzed alkenylation. This method emphasizes the role of fluorine in enhancing the reactivity and selectivity of the synthesized compounds, which are crucial for pharmaceutical and agrochemical applications (Cui et al., 2023).

properties

IUPAC Name

2,6-difluoro-N-[2-(furan-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2/c14-10-2-1-3-11(15)12(10)13(17)16-6-4-9-5-7-18-8-9/h1-3,5,7-8H,4,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMJTJBMPXLOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=COC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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